N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the cyclization of pyrazole and pyridine derivatives. One common method starts with the preparation of 1-substituted 3-methyl-1H-pyrazole, which is then reacted with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating various diseases due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H26N6O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N,3,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H26N6O/c1-7-24-15(8-9-20-24)11-23(6)19(26)16-10-13(4)21-18-17(16)14(5)22-25(18)12(2)3/h8-10,12H,7,11H2,1-6H3 |
InChI Key |
OPRXOCKRUMBLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C |
Origin of Product |
United States |
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